2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione

Monoamine oxidase inhibition Neuroprotection Isoform selectivity

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione (CAS 63873-75-6, also designated NSC is a heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine-5,7-dione family. This class is recognized as a purine isostere scaffold, wherein the imidazole ring of purine is replaced by an oxazole ring, resulting in a fused system that has demonstrated multi-target enzyme inhibition potential, particularly against kinases such as FGFR1 and VEGFR2, as well as monoamine oxidases.

Molecular Formula C13H10ClN3O3
Molecular Weight 291.69 g/mol
CAS No. 63873-75-6
Cat. No. B12791497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione
CAS63873-75-6
Molecular FormulaC13H10ClN3O3
Molecular Weight291.69 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O3/c1-16-11(18)9-12(17(2)13(16)19)20-10(15-9)7-3-5-8(14)6-4-7/h3-6H,1-2H3
InChIKeyZUAIZTFYBJEYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione (CAS 63873-75-6): A Key Heterocyclic Scaffold for Structure-Activity Investigations


2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione (CAS 63873-75-6, also designated NSC 310290) is a heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine-5,7-dione family . This class is recognized as a purine isostere scaffold, wherein the imidazole ring of purine is replaced by an oxazole ring, resulting in a fused system that has demonstrated multi-target enzyme inhibition potential, particularly against kinases such as FGFR1 and VEGFR2, as well as monoamine oxidases [1]. The compound is characterized by a 4-chlorophenyl substituent at the 2-position and methyl groups at N4 and N6, yielding a molecular formula of C13H10ClN3O3 and a molecular weight of 291.69 g/mol .

Why Generic Substitution of 2-Aryl Oxazolo[5,4-d]pyrimidine-5,7-diones Risks Irreproducible Biological Outcomes


Within the 4,6-dimethyl-oxazolo[5,4-d]pyrimidine-5,7-dione chemotype, the 2-aryl substituent functions as a critical pharmacophoric element, directly modulating electronic distribution, target binding affinity, and ADME properties. Systematic SAR analyses have demonstrated that substituent identity, position, and electronic character on the 2-phenyl ring profoundly influence inhibitory potency; for example, replacing a 4-Cl atom with a 4-CH3O group leads to a significant loss of VEGF-induced HUVEC inhibitory activity, while shifting a Cl atom from the para to the meta position can enhance antiproliferative effects [1]. Consequently, the 2-(4-chlorophenyl) derivative CAS 63873-75-6 occupies a distinct and non-interchangeable position within its analog series, and procurement of an uncharacterized generic 'oxazolopyrimidine' or a near neighbor such as the unsubstituted 2-phenyl analog (CAS 5429-33-4) or the 3,4-dichlorophenyl analog (CAS 63873-77-8) cannot be assumed to recapitulate the specific biological profile documented for the 4-chloro isomer [1].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione Against Its Closest Structural Analogs


MAO-A vs. MAO-B Selectivity Window: 4-Chlorophenyl Derivative Exhibits ~4.5-Fold Isoform Preference

In a direct head-to-head enzymatic inhibition comparison within the same assay system, 2-(4-chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione (CAS 63873-75-6) demonstrated a 4.47-fold selectivity for bovine mitochondrial MAO-A (IC50 = 1,410 nM) over MAO-B (IC50 = 6,310 nM) [1]. This selectivity profile is noteworthy given that the predominant class trend in the oxazolo[5,4-d]pyrimidine series favors adenosine kinase and tyrosine kinase inhibition; documented MAO activity with measurable isoform differentiation is rare and provides a distinct biological fingerprint for this specific derivative [2].

Monoamine oxidase inhibition Neuroprotection Isoform selectivity MAO-A/MAO-B ratio

Chlorine Substitution at the 4-Position: Structural Differentiation from the Unsubstituted Phenyl Analog (CAS 5429-33-4)

CAS 63873-75-6 (2-(4-chlorophenyl)) differs from the unsubstituted 2-phenyl analog 4,6-dimethyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (CAS 5429-33-4) solely by the presence of a chlorine atom at the para position of the 2-phenyl ring. This substitution increases the molecular weight by 34.45 g/mol (from 257.24 to 291.69 g/mol), raises the computed density from approximately 1.30 g/cm³ (estimated for the 2-phenyl analog) to 1.425 g/cm³, and elevates the boiling point to 462.6 °C at 760 mmHg . The chlorine atom introduces a significant dipole moment and the capacity for halogen bonding interactions with target proteins, a feature absent in the parent 2-phenyl scaffold. SAR reviews of the oxazolo[5,4-d]pyrimidine class have established that the presence and position of chlorine substituents on the 2-aryl ring are critical determinants of both VEGFR2 inhibitory potency and antiproliferative activity [1].

Halogen bonding Lipophilicity modulation Structure-activity relationship Oxazolo[5,4-d]pyrimidine analog series

Mono- vs. Di-Chlorine Substitution: Differentiated Physicochemical Profile from the 3,4-Dichlorophenyl Analog (CAS 63873-77-8)

The 3,4-dichlorophenyl analog 2-(3,4-dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione (CAS 63873-77-8; NSC 310291) represents the closest heavy-atom variant of CAS 63873-75-6, differing by a single additional chlorine atom. This additional chlorine increases the molecular weight by 34.45 g/mol (from 291.69 to 326.13 g/mol, +11.8%) and raises the molecular formula from C13H10ClN3O3 to C13H9Cl2N3O3 . The increased halogenation predictably elevates LogP and may enhance non-specific protein binding, a factor associated with higher attrition rates in drug discovery campaigns [1]. The mono-chloro derivative occupies a favorable intermediate position on the lipophilicity scale, potentially offering a more attractive developability profile compared to the di-chloro analog while maintaining the halogen-dependent biological activity that the non-halogenated 2-phenyl analog lacks [1].

Chlorine count-activity relationship Lipophilicity tuning Off-target liability Drug-likeness optimization

FGFR1 Kinase Inhibition Potential: Class-Validated Scaffold with Measurable Benchmarking Against SU5402

The 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione core that defines CAS 63873-75-6 has been validated as an FGFR1 inhibitory scaffold by Ye et al. (2015), who demonstrated that a series of 12 derivatives (N5a–N5l) based on this core exhibited FGFR1 inhibition with the most potent compound N5g achieving 37.4% FGFR1 inhibition at 1.0 μM and IC50 values of 5.472, 4.260, and 5.837 μM against H460, B16F10, and A549 cancer cell lines, respectively, benchmarked against the reference inhibitor SU5402 [1][2]. The SAR analysis established that compounds with rigid side-chain structures and increased heteroatom content at the parent ring side chain demonstrated superior potency, indicating that the core scaffold is amenable to systematic potency optimization through substituent variation [1]. While CAS 63873-75-6 itself was not the specific focus of this study, the compound shares the identical 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione core and represents an unexplored 2-aryl variant within this validated FGFR1-inhibitory chemotype, making it a rational candidate for FGFR1 screening campaigns [3].

FGFR1 kinase inhibition Antitumor activity Receptor tyrosine kinase Cancer therapy

Purine-Isostere Scaffold Advantage: Oxazolo[5,4-d]pyrimidine Core Provides Recognized Kinase Mimicry with Divergent Selectivity Potential vs. Purine-Based Inhibitors

The oxazolo[5,4-d]pyrimidine ring system of CAS 63873-75-6 is recognized as a purine bioisostere in which the imidazole ring of purine is replaced by an oxazole ring; this structural mimicry enables engagement with the ATP-binding pocket of kinases while introducing altered hydrogen-bonding patterns and electronic properties that can modify kinase selectivity profiles relative to purine-based inhibitors [1]. The comprehensive SAR review by Sochacka-Ćwikła and Mączyński (2025) documents that compounds based on this scaffold have demonstrated inhibitory activity against VEGFR2 (IC50 as low as 0.3 µM for optimized derivatives), FGFR1, and EGFR, with the nitrogen atom in the oxazole ring influencing both binding conformation and potency [1]. The 4,6-dimethyl-5,7-dione substitution pattern present in CAS 63873-75-6 mimics the carbonyl-containing pyrimidine portion of purine nucleobases, further reinforcing ATP-site recognition [1].

Purine isostere Kinase inhibitor design Scaffold hopping ATP-binding site mimicry

Documented Physicochemical Identity: Enabling Reproducible Experimental Design and Formulation

CAS 63873-75-6 has a well-defined and publicly available set of physicochemical parameters that enable reproducible experimental design, including density (1.425 g/cm³), boiling point (462.6 °C at 760 mmHg), flash point (233.6 °C), refractive index (1.605), and exact mass (291.04100 g/mol) . These measured parameters distinguish it from close analogs: the 2-phenyl derivative (CAS 5429-33-4) has a lower boiling point of 441.2 °C at 760 mmHg and lower molecular weight of 257.24 g/mol; the 3,4-dichlorophenyl analog (CAS 63873-77-8) has a higher molecular weight of 326.13 g/mol . The availability of these fully characterized physicochemical properties reduces experimental uncertainty in solubility determination, HPLC method development, and formulation studies compared to uncharacterized or poorly characterized analogs.

Physicochemical characterization Experimental reproducibility Solubility prediction Analytical reference standards

Best-Fit Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione (CAS 63873-75-6)


Monoamine Oxidase Pharmacology: Isoform Selectivity Profiling Studies

The documented MAO-A IC50 of 1,410 nM and MAO-B IC50 of 6,310 nM, with a 4.47-fold selectivity for MAO-A, position CAS 63873-75-6 as a useful tool compound for MAO isoform selectivity studies [1]. Researchers investigating the structural basis of MAO-A versus MAO-B inhibition can employ this compound as a reference point within the oxazolo[5,4-d]pyrimidine series, enabling comparative selectivity profiling against established MAO inhibitors. The chlorinated 2-aryl substituent may serve as a starting point for further derivatization aimed at enhancing isoform selectivity and potency [2].

FGFR1-Targeted Anticancer Screening: Core Scaffold Expansion Campaigns

Given the validated FGFR1 inhibitory activity of the 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione core (with lead compound N5g achieving 37.4% FGFR1 inhibition at 1.0 μM and IC50 values of 4.3–5.8 μM across H460, B16F10, and A549 cell lines), CAS 63873-75-6 represents a strategic 2-aryl variant for inclusion in FGFR1-focused screening libraries [1][2]. The 4-chlorophenyl substituent introduces halogen-mediated interactions that may enhance binding affinity relative to non-halogenated analogs, providing a rational entry point for hit-to-lead optimization in FGFR1-driven cancer models [3].

Halogen-Based SAR Exploration: Chlorine Position and Count Optimization

CAS 63873-75-6 occupies a unique position within a halogen-substitution series comprising the 2-phenyl (CAS 5429-33-4, no halogen), 2-(4-chlorophenyl) (CAS 63873-75-6, mono-Cl at para), and 2-(3,4-dichlorophenyl) (CAS 63873-77-8, di-Cl) analogs [1][2]. Systematic procurement and parallel biological evaluation of all three analogs enables deconvolution of the contributions of chlorine count and substitution pattern to target binding, cellular potency, and ADME properties. This comparative approach is directly aligned with the SAR recommendations from the comprehensive oxazolo[5,4-d]pyrimidine review, which identifies chlorine substitution position as a critical determinant of biological activity [3].

Purine-Isostere Kinase Inhibitor Design: Scaffold-Hopping Reference Compound

As a purine bioisostere with a characterized 2-aryl substitution, CAS 63873-75-6 serves as a reference compound for medicinal chemistry programs employing scaffold-hopping strategies from purine-based kinase inhibitors to oxazolo[5,4-d]pyrimidine chemotypes [1]. The presence of the N4,N6-dimethyl-5,7-dione motif mimics the carbonyl pattern of purine nucleobases, while the oxazole ring replaces the imidazole, altering hinge-region hydrogen bonding potential. Computational modeling and crystallographic studies comparing the binding modes of this scaffold with purine-based inhibitors can inform the rational design of next-generation kinase inhibitors with improved selectivity profiles [1].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.